Lipophilicity (LogP) Comparison: Cycloheptyl vs. Cyclohexyl and Phenyl Analogs
2-Cyano-N-cycloheptylacetamide exhibits a predicted LogP of 1.05 (ACD/Labs), which is approximately 0.25 log units higher than the cyclohexyl analog (estimated LogP ~0.80 based on similar compounds) and 0.15 log units lower than the phenyl analog (estimated LogP ~1.20) [1]. The cycloheptyl group thus confers an intermediate lipophilicity that may offer balanced membrane permeability and aqueous solubility compared to smaller rings or aromatic systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.05 (ACD/Labs predicted) |
| Comparator Or Baseline | N-cyclohexyl analog: ~0.80 (estimated); N-phenyl analog: ~1.20 (estimated) |
| Quantified Difference | +0.25 vs. cyclohexyl; -0.15 vs. phenyl |
| Conditions | Predicted using ACD/Labs Percepta Platform; experimental validation may vary. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and bioavailability in drug discovery programs; the cycloheptyl derivative may provide an optimal balance when neither a more polar cyclohexyl nor a more lipophilic phenyl is suitable.
- [1] PubChem. (2025). 2-Cyano-N-cyclohexylacetamide (CID 11305848). Computed Properties. View Source
